molecular formula C14H17N3O4S B5508577 N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanamide

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanamide

Cat. No.: B5508577
M. Wt: 323.37 g/mol
InChI Key: MWILADYIHWAIPF-UHFFFAOYSA-N
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Description

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanamide is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxazole derivatives, which are valuable intermediates in medicinal chemistry and other applications .

Mechanism of Action

The mechanism of action of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring structure allows it to bind to various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}butanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its oxazole ring and sulfamoyl group contribute to its versatility in various chemical reactions and applications .

Properties

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-3-4-14(18)15-11-5-7-12(8-6-11)22(19,20)17-13-9-10(2)21-16-13/h5-9H,3-4H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWILADYIHWAIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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